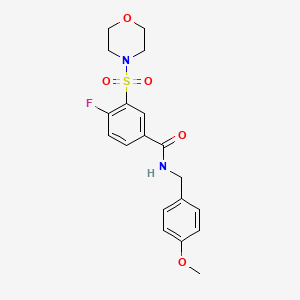![molecular formula C16H18N2O3S B4937461 N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide, also known as MMB or NSC-207895, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent. MMB belongs to the class of N-methylated benzamides and has a molecular weight of 379.47 g/mol.
Mécanisme D'action
The mechanism of action of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have several biochemical and physiological effects on cancer cells. These include the disruption of the cell cycle, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to be effective against a wide range of cancer cell types, making it a versatile tool for cancer research.
However, one limitation of using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments is its potential toxicity. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been shown to have cytotoxic effects on normal cells, as well as cancer cells. Therefore, caution must be taken when using N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide in laboratory experiments, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for the research on N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide. One possible direction is the development of more potent and selective analogs of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide, which may have increased efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide and its effects on cancer cell metabolism. Finally, the potential of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide as a therapeutic agent for cancer treatment should be explored in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide involves the reaction of N-methyl-4-aminobenzamide with methyl phenyl sulfone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism to form N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide as the final product. The synthesis of N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, prostate cancer, and leukemia. N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Propriétés
IUPAC Name |
4-[[benzenesulfonyl(methyl)amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)14-10-8-13(9-11-14)12-18(2)22(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFLXRGNYAVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)

![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![4-methoxy-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4937497.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)